molecular formula C6H7NO B1294695 3-Methoxypyridine CAS No. 7295-76-3

3-Methoxypyridine

Cat. No.: B1294695
CAS No.: 7295-76-3
M. Wt: 109.13 g/mol
InChI Key: UMJSCPRVCHMLSP-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

. Pyridines are a class of organic compounds that can interact with various biological targets, influencing cellular processes. The methoxy group in 3-Methoxypyridine could potentially influence its interaction with these targets, but specific details are currently unknown.

Biochemical Pathways

. These molecules play crucial roles in numerous biochemical pathways.

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown. . This suggests that this compound may have a role in facilitating certain chemical reactions.

Biochemical Analysis

Biochemical Properties

3-Methoxypyridine plays a crucial role in biochemical reactions, particularly in the oxidation processes mediated by sulphate radicals . It interacts with various enzymes and proteins, including those involved in the degradation of extracellular matrix proteins such as fibrillar collagen and fibronectin . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activity and alteration of metabolic flux . These effects are critical for understanding how this compound can be utilized in therapeutic contexts and its potential side effects on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s structure allows it to interact with specific enzymes, leading to changes in gene expression and cellular responses . Understanding these molecular mechanisms is vital for developing targeted therapies and predicting the compound’s behavior in biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can have different biochemical activities . These temporal effects are essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Understanding these dosage effects is crucial for determining safe and effective therapeutic windows and for predicting potential side effects in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization in the body . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function in biological systems.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxypyridine can be synthesized through various methods. One common approach involves the ortho lithiation of pyridine using mesityllithium as the metalating base . Another method includes the reaction of pyridine with methanol in the presence of a catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced by the methylation of pyridine using dimethyl sulfate or methyl iodide in the presence of a base . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Comparison with Similar Compounds

Properties

IUPAC Name

3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-8-6-3-2-4-7-5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJSCPRVCHMLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60223238
Record name 3-Methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60223238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7295-76-3
Record name 3-Methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7295-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007295763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60223238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.936
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-METHOXYPYRIDINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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